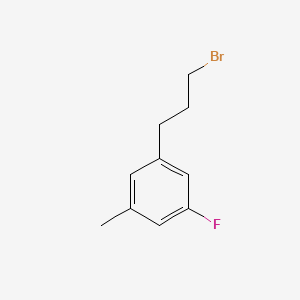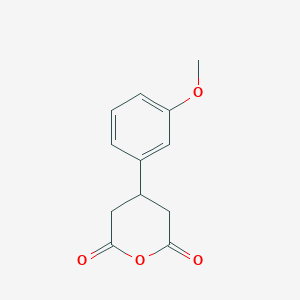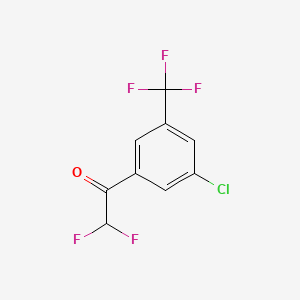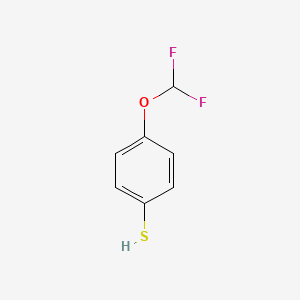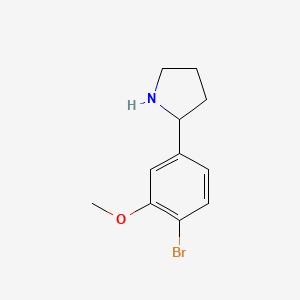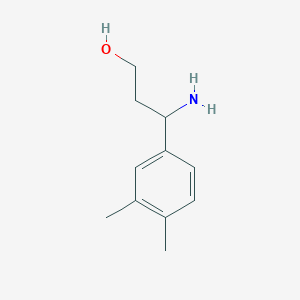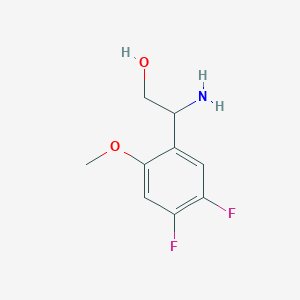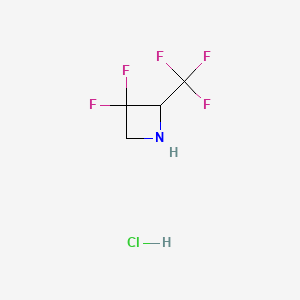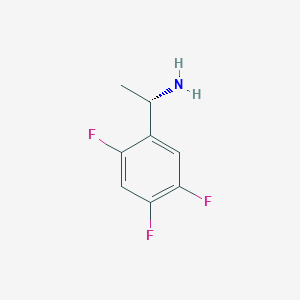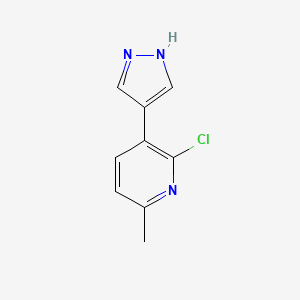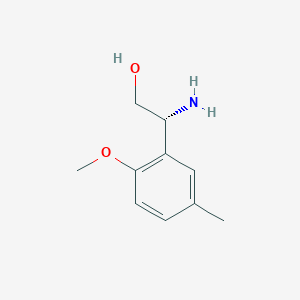
(R)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an amino group, a methoxy group, and a methyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzaldehyde and an appropriate amine.
Reaction Conditions: The key steps may include reductive amination, where the aldehyde group is converted to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions may introduce new functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes due to its unique structure.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as acting as a precursor for drug development or as an active pharmaceutical ingredient.
Industry
In industry, (2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL may be used in the production of specialty chemicals, polymers, and other materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-AMINO-2-(2-METHOXY-5-ETHYLPHENYL)ETHAN-1-OL: Similar structure but with an ethyl group instead of a methyl group.
(2R)-2-AMINO-2-(2-METHOXY-4-METHYLPHENYL)ETHAN-1-OL: Similar structure but with the methyl group in a different position on the phenyl ring.
Uniqueness
The uniqueness of (2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2-methoxy-5-methylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-7-3-4-10(13-2)8(5-7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1 |
Clave InChI |
JMQJLPCLMQBSHJ-VIFPVBQESA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)OC)[C@H](CO)N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


